![molecular formula C15H12N2O B1313256 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone CAS No. 122643-81-6](/img/structure/B1313256.png)
1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone
Overview
Description
1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a phenyl group at position 2 and an ethanone moiety at position 3. This structure serves as a critical intermediate in medicinal chemistry, particularly for synthesizing adenosine A1 receptor antagonists and other bioactive molecules . The pyrazolo[1,5-a]pyridine scaffold is notable for its stability and versatility in forming hydrogen bonds, making it a privileged structure in drug discovery.
Preparation Methods
Cross-Dehydrogenative Coupling (CDC) with β-Dicarbonyl Compounds
This method involves reactions between N-amino-2-iminopyridines and β-dicarbonyl compounds (e.g., β-ketoesters or β-diketones) under oxidative conditions.
Key Protocol
- Reactants :
- N-Amino-2-iminopyridine derivative (phenyl-substituted at position 2).
- Acetylacetone (2,4-pentanedione) or ethyl acetoacetate as the β-dicarbonyl component.
- Conditions :
Mechanistic Pathway
- Enolization of the β-dicarbonyl compound.
- Nucleophilic attack on the N-amino-2-iminopyridine.
- Oxidative dehydrogenation via O₂ to form the pyrazolo[1,5-a]pyridine core.
- Cyclization and loss of water to yield the final product.
Optimization Data
Entry | β-Dicarbonyl Component | Yield (%) |
---|---|---|
1 | Acetylacetone | 74–94 |
2 | Ethyl acetoacetate | 72–90 |
Cyclocondensation of 5-Aminopyrazoles with β-Diketones
This approach leverages the reactivity of 5-aminopyrazoles with β-diketones to construct the pyrazolo[1,5-a]pyridine scaffold.
Key Protocol
- Reactants :
- 5-Amino-3-phenyl-1H-pyrazole.
- Acetylacetone or substituted β-diketones.
- Conditions :
Example Synthesis
- Condensation of 5-amino-3-phenylpyrazole with acetylacetone in acetic acid.
- Cyclization under microwave irradiation (300 W, 15 min) to enhance regioselectivity.
Yield and Selectivity
- Yield : 87–95% for analogous pyrazolo[1,5-a]pyrimidines.
- Regioselectivity : Controlled by electronic effects of substituents and reaction conditions.
Comparison of Methods
Method | Advantages | Limitations |
---|---|---|
CDC with β-Dicarbonyls | High yields (74–94%), scalable | Requires O₂ atmosphere |
Cyclocondensation | Microwave acceleration, regioselective | Limited substrate scope |
Oxidative Halogenation | Modular functionalization | Multi-step, lower efficiency |
Structural Confirmation
While X-ray data for the exact compound is unavailable, analogous pyrazolo[1,5-a]pyridines show:
- ¹H NMR : Aromatic protons at δ 7.2–8.5 ppm, methyl ketone at δ 2.6–3.1 ppm.
- IR : Strong C=O stretch at 1680–1720 cm⁻¹.
Applications and Derivatives
- Biological Activity : Pyrazolo[1,5-a]pyridines exhibit anti-tubercular and kinase inhibitory properties.
- Functionalization : The ketone at position 3 allows further derivatization (e.g., hydrazone formation).
Chemical Reactions Analysis
Types of Reactions: 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the phenyl ring.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is with a molecular weight of approximately 327.3 g/mol. Its structure features a pyrazolo[1,5-a]pyridine core, which is significant for its biological activity. The compound's structural characteristics allow it to interact with various biological targets, making it a candidate for therapeutic applications.
Cancer Therapy
FR180204 has been studied as an inhibitor of the Extracellular Signal-Regulated Kinase (ERK) pathway, which plays a crucial role in cell proliferation and survival.
- Mechanism of Action : The compound selectively inhibits ERK signaling, leading to reduced cell growth in various cancer cell lines. Studies indicate that it may be effective against cancers that exhibit aberrant ERK pathway activation .
- Case Study : In vitro studies demonstrated that FR180204 effectively inhibited the growth of melanoma cells by downregulating ERK activity. This suggests its potential as a therapeutic agent in treating melanoma and possibly other cancers .
Neuropharmacology
The compound has also been investigated for its effects on the central nervous system.
- Peripheral Benzodiazepine Receptor Modulation : Research indicates that derivatives of pyrazolo[1,5-a]pyridine compounds can act as selective ligands for peripheral benzodiazepine receptors (PBR), which are implicated in neuroprotection and neuroinflammation .
- Case Study : A study highlighted the synthesis of related compounds that showed significant affinity for PBRs and demonstrated the ability to modulate steroid biosynthesis in glioma cells, suggesting potential applications in neurodegenerative diseases .
Synthesis and Derivatives
The synthesis of 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone involves several chemical reactions that can be optimized to yield high purity compounds suitable for biological testing.
Synthesis Overview
- Starting materials are reacted under controlled conditions to form intermediate pyrazole derivatives.
- Subsequent reactions involve cyclization and functional group modifications to achieve the final product.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the activity of ERK1 and ERK2, which are part of the mitogen-activated protein kinase (MAPK) signaling pathway . By blocking these kinases, the compound can interfere with cell proliferation, differentiation, and survival, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
The pyrazolo[1,5-a]pyridine core is shared among several structurally related compounds, but variations in substituents lead to distinct physicochemical and biological properties. Below is a detailed comparison:
Structural and Functional Comparisons
Table 1: Key Properties of 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone and Analogues
Biological Activity
1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone, a compound with the molecular formula C15H12N2O and a molar mass of 236.27 g/mol, belongs to the class of pyrazolo derivatives. This compound has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, supported by case studies and research findings.
Property | Value |
---|---|
Molecular Formula | C15H12N2O |
Molar Mass | 236.27 g/mol |
CAS Number | 122643-81-6 |
Hazard Class | Irritant |
Anticancer Activity
Research indicates that pyrazolo derivatives exhibit significant anticancer properties. A study highlighted that compounds structurally related to this compound can inhibit cell viability in various cancer cell lines. For instance, derivatives demonstrated efficacy against colon cancer by inhibiting key signaling pathways such as AKT and mTOR, which are critical for tumor growth and survival .
Case Study:
In a specific study involving pyrazolo[1,5-a]pyrimidines, compounds were tested for their ability to induce apoptosis in cancer cells. The results showed that certain derivatives led to a significant reduction in cell viability and increased apoptosis markers compared to controls .
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest its potential use in treating inflammatory diseases.
Research Findings:
A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory effects. One derivative showed up to 85% inhibition of TNF-α at a concentration of 10 µM, outperforming standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various bacterial strains. Compounds derived from this scaffold have shown promising results against pathogens such as E. coli and S. aureus.
Example Study:
In one study, a novel series of pyrazole derivatives were tested against multiple bacterial strains. The results indicated that some compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: Many pyrazolo derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Signal Transduction Modulation: These compounds can modulate signal transduction pathways critical for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.
Q & A
Q. Basic Synthesis and Purification
Q: What are the standard synthetic routes for preparing 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone, and what reaction conditions are critical? A: The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting α,β-unsaturated ketones with hydrazine derivatives under reflux conditions. For example:
- Procedure : Mix equimolar amounts of α,β-unsaturated ketone (e.g., 2-phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde) and hydrazine hydrate in glacial acetic acid. Reflux for 4–6 hours, followed by cooling, filtration, and recrystallization using ethanol/chloroform (1:1) .
- Critical Parameters : Reaction time (4–6 hours), solvent choice (glacial acetic acid), and recrystallization solvent ratio (ethanol/chloroform) to ensure purity (>95%) .
Properties
IUPAC Name |
1-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-11(18)14-13-9-5-6-10-17(13)16-15(14)12-7-3-2-4-8-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGKMXIFTIXARS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=CN2N=C1C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443784 | |
Record name | 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122643-81-6 | |
Record name | 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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